(R)-Glycidyl 1-naphthyl ether chemical properties
(R)-Glycidyl 1-naphthyl ether chemical properties
An In-Depth Technical Guide to (R)-Glycidyl 1-Naphthyl Ether: Properties, Synthesis, and Applications
Introduction
(R)-Glycidyl 1-naphthyl ether is a chiral epoxide that serves as a high-value intermediate in advanced organic synthesis. Its structural combination of a reactive oxirane ring, an ether linkage, and a bulky naphthyl group makes it a versatile building block, particularly in the pharmaceutical industry. The specific (R)-configuration is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), where biological activity is often enantiomer-dependent. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (R)-Glycidyl 1-naphthyl ether for researchers and drug development professionals. The racemic form is identified by CAS Number 2461-42-9, while the specific (R)-enantiomer is registered under CAS Number 56715-28-7.[1][2]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis, dictating reaction conditions, purification methods, and handling procedures.
Core Properties
The key physicochemical properties of glycidyl 1-naphthyl ether are summarized in the table below. It is important to note that some reported values, such as the melting point, may correspond to the racemic mixture, as enantiomers often have similar physical properties but can be influenced by crystalline packing.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₂ | [1][3][4] |
| Molecular Weight | 200.23 g/mol | [3][4][5] |
| Appearance | Light purple or clear light yellow oil | [1][6][7] |
| Melting Point | 95 °C | [1][6][7] |
| Boiling Point | 338.6 °C at 760 mmHg; 163-167 °C (unspecified pressure) | [1][6] |
| Density | ~1.192 g/cm³ | [1][6] |
| Refractive Index | 1.628 | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in Dichloromethane and 2-Propanol. | [1][7][8] |
| Storage Temperature | Refrigerator (-20°C recommended for long-term) | [1][6][8] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the naphthyl group protons, typically in the aromatic region (δ 6.5-8.4 ppm). The protons of the glycidyl moiety appear more upfield. The diastereotopic methylene protons of the epoxide ring (CH₂) and the adjacent methylene group (OCH₂) show complex multiplets, along with the methine proton (CH) of the oxirane ring. Characteristic signals can be observed around δ 2.5-2.9 ppm (epoxide CH₂), δ 3.2 ppm (epoxide CH), and δ 3.6-4.1 ppm (OCH₂).[9]
-
¹³C NMR (CDCl₃): The carbon spectrum confirms the presence of 13 unique carbon atoms. The naphthyl carbons resonate in the downfield region (>100 ppm). The carbons of the glycidyl unit are characteristic: the oxirane methylene carbon (CH₂), the oxirane methine carbon (CH), and the ether-linked methylene carbon (OCH₂).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the C-O-C stretching of the ether and epoxide groups (typically in the 1270-1020 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations from the naphthyl ring are also prominent (around 3050 cm⁻¹ and 1585 cm⁻¹, respectively).[9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.23). Fragmentation patterns typically involve the naphthyl group and the glycidyl side chain.[11][12]
Chemical Reactivity and Synthesis
The synthetic utility of (R)-glycidyl 1-naphthyl ether is dominated by the reactivity of its strained epoxide ring.
Epoxide Ring-Opening Reactions
The three-membered oxirane ring is susceptible to nucleophilic attack, which proceeds via an Sₙ2 mechanism. This reaction is the cornerstone of its application in drug synthesis. Nucleophiles, such as amines, will preferentially attack the sterically less hindered terminal carbon of the epoxide, leading to the formation of a secondary alcohol. This regioselectivity is a key feature in constructing the 1-(alkylamino)-3-(aryloxy)-2-propanol core structure found in many β-blockers.[3][13]
Caption: Regioselective ring-opening of (R)-glycidyl 1-naphthyl ether.
Synthesis and Chiral Resolution
The industrial preparation of enantiomerically pure (R)-glycidyl 1-naphthyl ether is a multi-step process that begins with the synthesis of the racemic mixture, followed by a crucial resolution step.
Part 1: Synthesis of Racemic (±)-Glycidyl 1-Naphthyl Ether
The standard approach is a Williamson ether synthesis, where 1-naphthol is reacted with an excess of epichlorohydrin under basic conditions.[6][9]
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a stirred solution of 1-naphthol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, ~3 eq) in a suitable solvent (e.g., anhydrous 2-butanone), add (±)-epichlorohydrin (1.0 eq).[9]
-
Reaction Execution: Heat the mixture to reflux (e.g., 75 °C) for several hours (typically 3 hours or until TLC indicates complete consumption of 1-naphthol).[9]
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield racemic glycidyl 1-naphthyl ether.[9]
Part 2: Hydrolytic Kinetic Resolution (HKR)
To isolate the desired enantiomer, a kinetic resolution is employed. The method developed by Jacobsen, utilizing a chiral (salen)Co(III) complex, is highly effective.[3][14][15] This process selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other, unreacted enantiomer in high enantiomeric excess. For instance, using an (R,R)-(salen)Co(III) catalyst will selectively hydrolyze the (R)-epoxide, leaving behind the enriched (S)-epoxide.[3][15] Conversely, to obtain the (R)-epoxide, the corresponding (S,S)-catalyst would be used.
Experimental Protocol: Hydrolytic Kinetic Resolution
-
Catalyst Activation: The chiral (salen)Co(II) complex is first activated by oxidation with acetic acid in air to form the active Co(III) species.
-
Resolution Reaction: The racemic glycidyl 1-naphthyl ether is treated with a substoichiometric amount of water (approx. 0.55 equivalents) in the presence of a catalytic amount of the chiral (R,R)-(salen)Co(III)OAc complex (e.g., 0.5 mol%).[13][14]
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature, and its progress is monitored to achieve the desired conversion (ideally close to 50%).
-
Separation: Upon completion, the mixture contains the unreacted (S)-glycidyl 1-naphthyl ether and the formed (R)-1-(1-naphthoxy)-2,3-propanediol. These can be separated using standard chromatographic techniques.[14][15]
Caption: Synthetic workflow from starting materials to resolved products.
Applications in Drug Development
The primary value of (R)-glycidyl 1-naphthyl ether lies in its role as a precursor to enantiomerically pure pharmaceuticals. Chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different potencies, metabolic pathways, and side effects.[14]
-
(R)-Naftopidil Synthesis: The (R)-enantiomer of naftopidil is synthesized from (R)-glycidyl 1-naphthyl ether. Naftopidil is a selective α₁-adrenoceptor antagonist used for treating hypertension and dysuria associated with benign prostatic hypertrophy.[3][14] The synthesis involves the ring-opening of the (R)-epoxide with the appropriate piperazine derivative.[14]
-
Propranolol Synthesis (Illustrative Example): While the biologically active enantiomer of the β-blocker propranolol is (S)-propranolol, its synthesis from (S)-glycidyl 1-naphthyl ether perfectly illustrates the utility of this class of compounds.[3][9] The synthesis demonstrates how the epoxide serves as a template to install the required stereocenter and functional groups of the final drug molecule.[13]
Safety and Handling
(R)-Glycidyl 1-naphthyl ether requires careful handling due to its potential hazards.
-
Hazards: The compound is classified as an irritant and may cause skin and serious eye irritation.[5][16][17][18] Some data suggests it may be harmful if swallowed, cause an allergic skin reaction, and is suspected of causing genetic defects.[5][19]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[16][20]
-
Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[16][20] Avoid inhalation of vapors and direct contact with skin and eyes.[20]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator to maintain its stability.[1][6]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations, typically through a licensed professional waste disposal service.[16]
Conclusion
(R)-Glycidyl 1-naphthyl ether is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined physicochemical properties and the predictable reactivity of its epoxide ring make it an ideal synthon. The development of efficient synthetic and resolution techniques, particularly hydrolytic kinetic resolution, has made this and related chiral epoxides readily accessible, enabling the stereoselective synthesis of complex drug molecules. For researchers in drug development, a thorough understanding of this intermediate's properties and handling requirements is essential for its successful and safe application in the synthesis of next-generation therapeutics.
References
[14] The First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of ( )-( -Naphthyl) Glycidyl Ether. (n.d.). Retrieved from [1] Glycidyl 1-naphthyl ether - LookChem. (n.d.). Retrieved from [3] Buy Glycidyl 1-naphthyl ether | 2461-42-9 - Smolecule. (n.d.). Retrieved from [15] First Enantiomerically Pure Synthesis of (S)- and (R)-Naftopidil Utilizing Hydrolytic Kinetic Resolution of (±)-(α-Naphthyl) Glycidyl Ether | Chemistry Letters | Oxford Academic. (n.d.). Retrieved from [6] 2461-42-9 | CAS DataBase - ChemicalBook. (n.d.). Retrieved from [4] GLYCIDYL 1-NAPHTHYL ETHER, (R)- - precisionFDA. (n.d.). Retrieved from [8] a-Naphthyl Glycidyl Ether CAS 2461-42-9 - United States Biological. (n.d.). Retrieved from [21] 2461-42-9 Cas No. | 1-Naphthol glycidyl ether - Apollo Scientific. (n.d.). Retrieved from [16] MSDS of 1-Naphthol Glycidyl Ether. (2010-11-15). Retrieved from [9] Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. (n.d.). Retrieved from [20] Safety Data Sheet: Glycidyl ether - Chemos GmbH&Co.KG. (n.d.). Retrieved from [11] Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. (n.d.). Retrieved from [5] 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem. (n.d.). Retrieved from [17] SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Retrieved from [18] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [13] Hydrolytic Kinetic Resolution of α-Naphthyl Glycidyl Ether: A Practical Access to Highly Enantioselective β-Adrenergic Blocking Agents | Request PDF - ResearchGate. (2025-08-10). Retrieved from [10] Glycidyl 1-naphthyl ether - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [12] Glycidyl 1-naphthyl ether - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [19] (2S)-2-((1-Naphthalenyloxy)methyl)oxirane - PubChem. (n.d.). Retrieved from [2] GLYCIDYL 1-NAPHTHYL ETHER, (R)-. (n.d.). Retrieved from [7] 2461-42-9(2-[(1-Naphthyloxy)methyl]oxirane) Product Description - ChemicalBook. (n.d.). Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. GLYCIDYL 1-NAPHTHYL ETHER, (R)- [drugfuture.com]
- 3. Buy Glycidyl 1-naphthyl ether | 2461-42-9 [smolecule.com]
- 4. GSRS [precision.fda.gov]
- 5. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2461-42-9 | CAS DataBase [m.chemicalbook.com]
- 7. 2461-42-9 CAS MSDS (2-[(1-Naphthyloxy)methyl]oxirane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. jocpr.com [jocpr.com]
- 10. spectrabase.com [spectrabase.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. capotchem.cn [capotchem.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemos.de [chemos.de]
- 21. 2461-42-9 Cas No. | 1-Naphthol glycidyl ether | Apollo [store.apolloscientific.co.uk]
(R)-Glycidyl 1-naphthyl ether
